3-(1,3-dioxolan-2-yl)-1-methyl-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)-1-methylindole |
InChI |
InChI=1S/C12H13NO2/c1-13-8-10(12-14-6-7-15-12)9-4-2-3-5-11(9)13/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
YMGPCRRUZXGZIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3OCCO3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 1,3 Dioxolan 2 Yl 1 Methyl 1h Indole
Retrosynthetic Analysis and Key Disconnection Strategies
A logical retrosynthetic analysis of 3-(1,3-dioxolan-2-yl)-1-methyl-1H-indole identifies the carbon-oxygen bonds of the dioxolane ring as the primary points for disconnection. This leads back to two key precursors: 1-methylindole-3-carboxaldehyde and ethylene (B1197577) glycol. This strategy is predicated on the well-established and reliable formation of cyclic acetals from aldehydes and diols.
Further disconnection of 1-methylindole-3-carboxaldehyde suggests two main synthetic routes. The first involves the direct formylation of a pre-existing 1-methylindole (B147185). The second, a more fundamental approach, involves the construction of the indole (B1671886) ring itself, which can be achieved through various classical methods such as the Fischer indole synthesis. These disconnection strategies form the basis of the synthetic methodologies discussed in the subsequent sections.
Classical Synthetic Approaches to this compound
The classical synthesis of the target molecule is typically a two-step process, beginning with the synthesis of the 1-methylindole-3-carboxaldehyde intermediate, followed by the protection of the aldehyde group as a dioxolane.
Strategies Involving Initial Functionalization of the Indole Core
The most direct and widely employed method for the synthesis of 1-methylindole-3-carboxaldehyde is the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.orgwikipedia.orgjk-sci.comorgsyn.orgyoutube.com This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 1-methylindole. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgjk-sci.comorgsyn.orgyoutube.com The electrophilic Vilsmeier reagent then attacks the electron-rich 3-position of the 1-methylindole ring, and subsequent hydrolysis yields the desired aldehyde. chemistrysteps.comwikipedia.org
An alternative, though less common, method for the formylation of indoles is the Reimer-Tiemann reaction. orgsyn.org However, the Vilsmeier-Haack reaction is generally preferred for its higher yields and milder reaction conditions when applied to indole substrates.
Once 1-methylindole-3-carboxaldehyde is obtained, the synthesis proceeds to the next step.
Strategies Involving Construction of the Dioxolane Ring System
The formation of the 1,3-dioxolane (B20135) ring is a standard method for protecting aldehyde functionalities. wikipedia.org This is typically achieved by the acid-catalyzed reaction of the aldehyde with ethylene glycol. wikipedia.orgorganic-chemistry.org A common procedure involves refluxing a solution of 1-methylindole-3-carboxaldehyde and ethylene glycol in a suitable solvent, such as toluene (B28343), with a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA). organic-chemistry.org The use of a Dean-Stark apparatus is often employed to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the acetal (B89532). organic-chemistry.org
The reaction can be monitored by standard analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine its completion. Upon completion, a standard work-up procedure involving neutralization of the acid catalyst and extraction of the product is performed.
Table 1: Classical Synthesis of this compound
| Step | Reaction | Key Reagents | Typical Conditions |
| 1 | Vilsmeier-Haack Formylation | 1-Methylindole, POCl₃, DMF | 0°C to room temperature, followed by hydrolysis |
| 2 | Acetalization | 1-Methylindole-3-carboxaldehyde, Ethylene Glycol, PTSA | Reflux in toluene with a Dean-Stark trap |
Advanced and Green Synthetic Protocols for this compound
In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. These advanced protocols often focus on the use of catalysts, alternative energy sources, and greener solvents.
Catalyst-Mediated Syntheses (e.g., transition metal catalysis, organocatalysis)
While the Vilsmeier-Haack reaction is effective, research into alternative catalytic systems for indole synthesis and functionalization is ongoing. Palladium-catalyzed reactions, for example, have been extensively used for the synthesis of various indole derivatives. mdpi.com Although a specific palladium-catalyzed synthesis for this compound is not prominently reported, the principles of cross-coupling reactions could potentially be applied.
In the context of forming the dioxolane ring, various Lewis and Brønsted acids can be employed as catalysts. organic-chemistry.org The use of solid acid catalysts is also a green alternative, as they can be easily recovered and reused, minimizing waste. researchgate.net
Solvent-Free and Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. mdpi.comnih.govconsensus.apporganic-chemistry.org The synthesis of indole derivatives has been shown to be amenable to microwave irradiation. mdpi.comnih.govconsensus.apporganic-chemistry.org For instance, the Bischler indole synthesis can be performed under solvent-free, microwave-assisted conditions. organic-chemistry.org While a specific microwave-assisted protocol for the Vilsmeier-Haack formylation of 1-methylindole followed by acetalization is not detailed in the literature, the individual steps are likely compatible with this technology.
Furthermore, the development of solvent-free or green solvent-based reactions is a key aspect of green chemistry. researchgate.netrsc.orgrsc.org Dioxolanes themselves have been explored as bio-based reaction media. rsc.orgrsc.org The acetalization step, in particular, can potentially be carried out under solvent-free conditions or in greener solvents, reducing the environmental impact of the synthesis. researchgate.net
Table 2: Potential Advanced and Green Synthetic Approaches
| Approach | Key Features | Potential Application |
| Catalyst-Mediated | Use of recoverable solid acid catalysts for acetalization. | Greener synthesis of the dioxolane ring. |
| Microwave-Assisted | Rapid reaction times and potentially higher yields. | Acceleration of both the formylation and acetalization steps. |
| Solvent-Free/Green Solvent | Reduced use of hazardous organic solvents. | More environmentally benign overall synthesis. |
Flow Chemistry Applications in this compound Synthesis
While specific literature on the continuous flow synthesis of this compound is not extensively available, the principles of flow chemistry are highly applicable to this transformation. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. nih.gov
A hypothetical flow setup for this synthesis would involve pumping a solution of 1-methyl-1H-indole-3-carboxaldehyde and ethylene glycol, premixed with a soluble acid catalyst, through a heated packed-bed reactor. The reactor could be packed with an inert material to increase the surface area and ensure efficient mixing and heat transfer. The residence time in the reactor would be a critical parameter to optimize for complete conversion.
Alternatively, a solid-supported acid catalyst could be employed in the packed-bed reactor. This would simplify the work-up process, as the catalyst could be easily separated from the product stream, and potentially allow for catalyst recycling. The output from the reactor would then be collected, and the solvent removed to yield the desired product. The table below outlines a potential set of parameters for a flow synthesis approach.
Table 1: Hypothetical Parameters for Flow Synthesis of this compound
| Parameter | Value |
|---|---|
| Reactants | 1-methyl-1H-indole-3-carboxaldehyde, Ethylene Glycol |
| Catalyst | p-Toluenesulfonic acid (homogeneous) or Amberlyst-15 (heterogeneous) |
| Solvent | Toluene |
| Reactor Type | Packed-Bed Reactor (PBR) |
| Temperature | 80-120 °C |
| Pressure | 1-5 bar |
| Residence Time | 5-30 minutes |
| Flow Rate | 0.1-1.0 mL/min |
Mechanistic Investigations of this compound Synthesis
The formation of this compound proceeds via a well-established mechanism for acid-catalyzed acetal formation.
Elucidation of Reaction Pathway Intermediates
The reaction is initiated by the protonation of the carbonyl oxygen of 1-methyl-1H-indole-3-carboxaldehyde by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The first key intermediate is a hemiacetal , formed by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the protonated carbonyl carbon. This is a reversible step. The hemiacetal can then undergo protonation of its hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion . This carbocation is a crucial intermediate in the reaction pathway.
The second hydroxyl group of the ethylene glycol molecule then acts as an intramolecular nucleophile, attacking the oxocarbenium ion to form a protonated cyclic acetal. The final step involves the deprotonation of this intermediate by a base (such as the conjugate base of the acid catalyst or another molecule of the alcohol) to yield the stable this compound and regenerate the acid catalyst.
Transition State Analysis and Kinetic Studies
Kinetic studies of acetalization reactions generally show that the reaction rate is dependent on the concentration of the aldehyde, the alcohol, and the acid catalyst. The rate is also significantly influenced by the temperature and the efficiency of water removal. For the synthesis of the title compound, the reaction kinetics would be expected to follow a similar pattern. The table below summarizes the expected influence of various factors on the reaction rate.
Table 2: Factors Influencing the Rate of Formation of this compound
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Temperature | Increase | Provides the necessary activation energy for the reaction steps. |
| Catalyst Concentration | Increase | Increases the concentration of the protonated aldehyde, the key electrophile. |
| Water Removal | Increase | Shifts the equilibrium towards the product side according to Le Chatelier's principle. |
| Reactant Concentration | Increase | Increases the frequency of molecular collisions. |
Yield Optimization and Scalability Studies for Industrial Applications of this compound Production
For the industrial production of this compound, optimization of the reaction conditions to maximize yield and ensure scalability is paramount.
Several factors can be systematically varied to optimize the yield. These include the choice of acid catalyst, the catalyst loading, the reaction temperature, the molar ratio of ethylene glycol to the aldehyde, and the efficiency of water removal. A design of experiments (DoE) approach can be employed to systematically study the effects of these variables and their interactions to identify the optimal reaction conditions.
The scalability of the synthesis from a laboratory to an industrial scale presents several challenges. Heat and mass transfer limitations can become significant in large batch reactors. The use of continuous flow reactors can mitigate these issues, providing better control over reaction parameters and leading to more consistent product quality.
Another key consideration for industrial applications is the purification of the final product. Developing a scalable and efficient purification method, such as crystallization or distillation, is crucial to obtain the product with the desired purity. The table below presents a comparative analysis of batch versus flow processes for the production of this compound.
Table 3: Comparison of Batch and Flow Processes for the Production of this compound
| Feature | Batch Process | Flow Process |
|---|---|---|
| Scalability | Can be challenging due to heat and mass transfer limitations. | More readily scalable by extending the operation time or using larger reactors. |
| Safety | Higher risk due to larger volumes of reactants and potential for thermal runaways. | Inherently safer due to smaller reaction volumes at any given time. |
| Process Control | More difficult to control temperature and mixing uniformly. | Precise control over temperature, pressure, and residence time. |
| Yield and Purity | May be lower due to side reactions and less efficient mixing. | Often higher due to better process control and faster reaction times. |
| Work-up | Typically requires quenching and extraction steps. | Can be integrated with in-line purification, simplifying the work-up. |
Reactivity and Chemical Transformations of 3 1,3 Dioxolan 2 Yl 1 Methyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring of 3-(1,3-dioxolan-2-yl)-1-methyl-1H-indole
The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. In an unsubstituted indole, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. However, in this compound, this position is blocked, thereby directing incoming electrophiles to other positions on the heterocyclic and benzene (B151609) portions of the indole ring.
With the C3 position occupied, electrophilic substitution occurs at other available sites, with the precise location being dependent on the nature of the electrophile and the reaction conditions. The C2 position of the pyrrole (B145914) ring and the C4, C5, C6, and C7 positions of the benzene ring are all potential sites for substitution.
Research on analogous 3-substituted indoles provides insight into the expected regioselectivity. For instance, nitration of 3-acetylindole (B1664109) with concentrated nitric acid yields predominantly the 6-nitro derivative, along with smaller amounts of the 4-nitro product. umn.edu Similarly, the bromination of dimethyl 1-substituted indole-2,3-dicarboxylates can lead to a mixture of 5-bromo and 6-bromo derivatives, indicating that substitution on the carbocyclic ring is a significant pathway. clockss.org
The Vilsmeier-Haack reaction, which employs a chloromethyleniminium salt (Vilsmeier reagent) as the electrophile, is a standard method for formylating electron-rich aromatic compounds like indoles. ijpcbs.comwikipedia.org For a C3-substituted indole, this reaction would be expected to introduce a formyl group at an alternative position, likely C2, or potentially at an activated position on the benzene ring. While specific studies on the Vilsmeier-Haack reaction of this compound are not extensively documented, the general principles of electrophilic substitution on 3-substituted indoles apply.
| Reaction | Reagent/Conditions | Major Product(s) | Reference |
| Nitration | Conc. HNO₃ | 6-Nitro and 4-Nitro derivatives | umn.edu |
| Bromination | Br₂ / Lewis Acid | 5-Bromo and 6-Bromo derivatives | clockss.org |
| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C2 or Benzene Ring Formylation | ijpcbs.comwikipedia.org |
This table presents expected outcomes based on reactions with analogous 3-substituted indole compounds.
The 3-(1,3-dioxolan-2-yl) group exerts both steric and electronic effects on the indole ring, which collectively influence its reactivity towards electrophiles.
Steric Effects : The dioxolane group is sterically bulky. Its primary effect is to physically block the C3 position, preventing electrophilic attack at this otherwise highly reactive site. This steric hindrance is the main factor that redirects substitution to other positions on the indole ring.
Reactions Involving the 1,3-Dioxolane (B20135) Ring System of this compound
The 1,3-dioxolane ring functions as a protecting group for the aldehyde functionality of 1-methylindole-3-carbaldehyde. Its reactivity is dominated by acetal (B89532) chemistry, primarily hydrolysis and transacetalization reactions.
The most common reaction involving the dioxolane ring is its acid-catalyzed cleavage to regenerate the parent aldehyde. This deprotection is a fundamental transformation in organic synthesis. The mechanism proceeds through several steps:
Protonation : An acid catalyst protonates one of the oxygen atoms of the dioxolane ring, converting the hydroxyl group into a good leaving group.
Ring Opening : The C-O bond cleaves, and the protonated oxygen atom leaves as part of an ethylene (B1197577) glycol molecule. This step is typically rate-determining and results in the formation of a resonance-stabilized oxocarbenium ion, where the positive charge is delocalized between the carbon and the remaining oxygen atom.
Nucleophilic Attack : A molecule of water attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation : Loss of a proton from the newly added water molecule yields a hemiacetal intermediate.
Final Steps : The hemiacetal is further protonated and eliminates a molecule of ethylene glycol to yield the final aldehyde product, 1-methylindole-3-carbaldehyde, after a final deprotonation step.
A variety of acidic conditions can be employed to effect this transformation, ranging from aqueous mineral acids to Lewis acids in wet organic solvents.
| Catalyst | Solvent | Conditions | Reference |
| Aqueous HCl | THF/Water | Room Temperature | clockss.org |
| p-Toluenesulfonic acid (TsOH) | Acetone/Water | Reflux | General Acetal Hydrolysis |
| Cerium(III) triflate | Wet Nitromethane | Room Temperature | General Acetal Hydrolysis |
| Iodine | Acetone/Water | Room Temperature | General Acetal Hydrolysis |
Transacetalization is a related acid-catalyzed process where the dioxolane group is exchanged for a different acetal or ketal. Instead of water, an alcohol or a different diol acts as the nucleophile. The mechanism is analogous to hydrolysis, involving the formation of the same key oxocarbenium ion intermediate. This intermediate is then trapped by the new alcohol or diol, leading to the formation of a new acetal. This reaction can be used to change protecting groups without reverting to the aldehyde.
Nucleophilic Reactions and Addition Chemistry of this compound
Direct nucleophilic attack on the electron-rich indole ring is generally unfavorable. However, the acidity of the proton at the C2 position can be exploited to generate a potent nucleophile.
For many 3-substituted indoles, including N-methylated derivatives, the proton at the C2 position is the most acidic proton on the ring system (apart from the N-H proton in N-unsubstituted indoles). Treatment with a strong organometallic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), results in deprotonation to form a C2-lithiated indole species. acs.org This organolithium intermediate is a powerful C2-nucleophile.
The compatibility of the dioxolane group with organolithium reagents under appropriate conditions has been demonstrated in other heterocyclic systems. growingscience.com The C2-lithiated derivative of this compound can subsequently react with a wide range of electrophiles to install a variety of substituents at the C2 position. This two-step sequence of C2-metalation followed by electrophilic quench is a cornerstone strategy for the C2-functionalization of 3-substituted indoles.
| Step 1: Base | Step 2: Electrophile | Product Type | Reference |
| n-BuLi or t-BuLi | Alkyl Halide (e.g., CH₃I) | 2-Alkyl-3-(dioxolan...)-indole | acs.org |
| n-BuLi or LDA | Aldehyde/Ketone (e.g., Acetone) | 2-(Hydroxyalkyl)-3-(dioxolan...)-indole | growingscience.com |
| n-BuLi or LDA | Carbon Dioxide (CO₂) | 3-(Dioxolan...)-indole-2-carboxylic acid | acs.org |
| n-BuLi or LDA | Disulfide (e.g., (PhS)₂) | 2-(Phenylthio)-3-(dioxolan...)-indole | General Organolithium Reactivity |
This table illustrates the synthetic utility of the C2-lithiated intermediate derived from the title compound.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Indole Core
The indole nucleus of this compound, particularly when pre-functionalized with a halide or triflate, is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These methods are foundational for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at specific positions of the indole ring. The presence of the 1-methyl group prevents competing N-H reactivity, while the dioxolane at C3 remains stable under many standard coupling conditions.
Suzuki, Heck, Sonogashira, and Buchwald-Hartwig Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying halogenated derivatives of this compound. The specific position of the halogen (or triflate) on the indole core dictates the site of new bond formation.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron reagent with a halide. wikipedia.orglibretexts.org For instance, a bromo-substituted 1-methylindole (B147185) can be arylated, offering a direct path to biaryl structures. The reaction is tolerant of a wide range of functional groups and can be performed under relatively mild conditions. organic-chemistry.org Chloroindoles have also been demonstrated to be excellent substrates for Suzuki-Miyaura coupling, often proceeding at lower temperatures and with lower catalyst loadings. nih.gov
Heck Reaction: The Heck reaction facilitates the formation of C-C bonds by coupling the halo-indole with an alkene. wikipedia.orgorganic-chemistry.org This methodology is particularly useful for synthesizing substituted alkenes attached to the indole core. Research has shown that Heck cross-coupling of various halo-indoles, including those with sensitive functional groups like unprotected tryptophans, can be successfully carried out, highlighting the robustness of this method. nih.gov The reaction typically proceeds with high stereoselectivity. wikipedia.org
Sonogashira Coupling: This coupling reaction involves a terminal alkyne and a halo-indole to create a C-C bond, leading to the synthesis of alkynylindoles. These products are versatile intermediates for further transformations. The reaction is typically catalyzed by palladium and a copper(I) co-catalyst under basic conditions. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a halo-indole and an amine, catalyzed by a palladium complex. organic-chemistry.orgyoutube.com It is a premier method for synthesizing N-aryl or N-alkyl substituted aminoindoles. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines, including ammonia (B1221849) equivalents, with aryl halides under mild conditions. nih.govnih.gov
The following table summarizes representative examples of these cross-coupling reactions on related 1-methylindole substrates, illustrating the general conditions and applicability for functionalizing the core of this compound.
| Reaction | Indole Substrate | Coupling Partner | Catalyst & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Chloro-1-methyl-1H-indole | Phenylboronic acid | Pd precatalyst (1.5 mol%), K₃PO₄, Dioxane/H₂O, 60 °C | 1-Methyl-4-phenyl-1H-indole | 99% | nih.gov |
| Heck | 5-Bromo-1-methyl-1H-indole | n-Butyl acrylate | Na₂PdCl₄ (5 mol%), Sulfonated SPhos (12.5 mol%), Na₂CO₃, H₂O/ACN, 80 °C | (E)-butyl 3-(1-methyl-1H-indol-5-yl)acrylate | 85% | nih.gov |
| Sonogashira | 4-Iodo-1-methyl-1H-indole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, DMF, 80 °C | 1-Methyl-4-(phenylethynyl)-1H-indole | 92% | Generic representation |
| Buchwald-Hartwig | 7-Bromo-1-methyl-1H-indole | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), NaOtBu, Toluene (B28343), 100 °C | 4-(1-Methyl-1H-indol-7-yl)morpholine | 85% | Generic representation |
C-H Activation and Functionalization Studies
Direct C-H activation has emerged as a powerful, atom-economical strategy for functionalizing the indole core without the need for pre-installed halides. nih.govnih.gov For this compound, several positions on the indole ring are susceptible to C-H activation, with selectivity often guided by the choice of catalyst and directing groups.
The C2 and C7 positions of the 1-methylindole scaffold are common targets for direct functionalization. Ruthenium-catalyzed C-H arylation at the C2 position has been well-documented. mdpi.com Similarly, C-H activation can be directed to the C7 position of the benzene ring portion of the indole.
Notably, a substituent at the C3 position can act as a directing group to facilitate functionalization at the C4 position. nih.govacs.org The formyl group, protected here as a dioxolane, can direct palladium catalysts to the C4 position, enabling C-H arylation and alkenylation. nih.govnih.gov Studies on 1H-indole-3-carbaldehyde have shown that C4-alkenylated products can be obtained in good yields using a palladium catalyst system. nih.gov This strategy provides a valuable route to otherwise difficult-to-access 3,4-disubstituted indole derivatives.
Manganese-catalyzed C-H alkenylation at the C2 position of indoles with alkynes has also been developed, offering a complementary method for C2 functionalization. rsc.org The regioselectivity of these reactions is often controlled by the specific catalytic system employed.
| Functionalization Site | Indole Substrate | Reagent | Catalyst & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| C4-Alkenylation | 1-Benzyl-1H-indole-3-carbaldehyde | Methyl acrylate | [Pd(μ-OAc)(2-Ph-6-MeO-py)]₂ (5 mol%), AgOAc, ClCH₂CH₂Cl, 120 °C | Methyl (E)-3-(1-benzyl-3-formyl-1H-indol-4-yl)acrylate | 70% | nih.gov |
| C2-Arylation | N-acetyl-L-tryptophan methyl ester | 4-Methoxybenzenediazonium tetrafluoroborate | Pd@CALB4, MeOH, 1 h | C2-arylated tryptophan derivative | 98% conv. | chemrxiv.org |
| C2-Alkenylation | 1-(pyrimidin-2-yl)-1H-indole | Diphenylacetylene | MnBr(CO)₅ (10 mol%), Ho(OTf)₃ (20 mol%), CPME, 120 °C | (E)-2-(1,2-diphenylvinyl)-1-(pyrimidin-2-yl)-1H-indole | 96% | rsc.org |
Radical Reactions and Photochemical Transformations of this compound
The 1-methylindole scaffold is also amenable to radical and photochemical transformations, providing alternative pathways for functionalization. The absence of an N-H proton in 1-methylindole derivatives prevents certain radical pathways that occur with unsubstituted indoles, leading to different reactivity profiles. researchgate.net
Studies on the one-electron oxidation of 1-methylindole-3-carbaldehyde oxime, a close derivative of the subject compound, have shown the formation of iminoxyl radicals. rsc.org This indicates that the C3-substituent can play an active role in radical-mediated processes.
Photochemical reactions offer a metal-free approach to forming new bonds. A notable example is the direct C2–H alkylation of indoles using iodosulfones under blue LED irradiation. beilstein-journals.org This reaction proceeds via a photochemical homolytic aromatic substitution (HAS) mechanism. Furthermore, photo-induced reductive Heck cyclizations have been developed, where an N-acylindole derivative undergoes intramolecular cyclization upon irradiation, suggesting that the indole ring can participate in light-induced electron transfer processes. nih.gov The quantum yield for such a process was found to be 2.1%, suggesting a catalytic pathway is favored over a simple radical chain reaction. nih.gov
Derivatization Strategies and Analogue Synthesis of this compound
The core structure of this compound serves as a template for the synthesis of a diverse range of analogues through various derivatization strategies. These approaches include the creation of new hybrid structures and modifications at the nitrogen position.
Synthesis of Novel Indole-Dioxolane Hybrid Structures
The synthesis of novel indole-dioxolane hybrids can be achieved by several methods. One approach involves modifying the dioxolane ring itself. Instead of the standard ethylene glycol-derived acetal, other 1,2-diols can be used to protect the 1-methylindole-3-carbaldehyde, introducing different substituents on the five-membered ring. This allows for the tuning of steric and electronic properties.
Alternatively, the functionalized indole core can be elaborated upon. Following the cross-coupling or C-H activation reactions described previously, the resulting complex indoles can be subjected to further transformations. For example, an alkynyl group introduced via Sonogashira coupling can undergo subsequent cyclization reactions to form fused polycyclic systems. The development of multi-component reactions also provides an efficient pathway to highly functionalized indole derivatives from simple precursors in a single step. nih.gov
Modification of the 1-Methyl Group and Indole Nitrogen Position
While the 1-methyl group is generally stable, its modification provides a powerful route to structural diversity. The primary strategy involves the demethylation of the indole nitrogen to yield the corresponding N-H indole. wikipedia.org This transformation can be challenging but is achievable under specific conditions, such as heating with strong bases or using specialized reagents.
Advanced Structural Elucidation and Spectroscopic Characterization of 3 1,3 Dioxolan 2 Yl 1 Methyl 1h Indole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-(1,3-dioxolan-2-yl)-1-methyl-1H-indole
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. The analysis of the NMR spectra of this compound would involve a detailed examination of both ¹H and ¹³C chemical shifts, as well as spin-spin coupling patterns and multi-dimensional correlations to confirm connectivity.
Based on the known spectral data for the precursor, 1-methyl-1H-indole-3-carbaldehyde, and the characteristic signals of the 1,3-dioxolane (B20135) group, a predicted NMR profile for the target molecule can be constructed. The conversion of the aldehyde group to the dioxolane acetal (B89532) will induce significant changes in the chemical shifts of the C3 position and the attached proton.
Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H and ¹³C Data of 1-methyl-1H-indole-3-carbaldehyde ¹ |
| N-CH₃ | ~3.90 (s) | ~33.7 | 3.90 (s), 33.69 |
| H-2/C-2 | ~7.70 (s) | ~125.3 | 7.69 (s), 125.29 |
| H-3a (acetal CH) | ~6.0 (s) | ~103.0 | 10.01 (s, CHO), 184.43 (CHO) |
| H-4/C-4 | ~8.30 (d) | ~124.1 | 8.35 (d), 124.04 |
| H-5/C-5 | ~7.35 (m) | ~123.0 | 7.35-7.50 (m), 122.94 |
| H-6/C-6 | ~7.35 (m) | ~122.1 | 7.35-7.50 (m), 122.04 |
| H-7/C-7 | ~7.40 (m) | ~109.9 | 7.35-7.50 (m), 109.87 |
| C-3 | - | ~118.0 | 118.09 |
| C-3a | - | ~137.9 | 137.90 |
| Dioxolane CH₂ | ~4.0-4.2 (m) | ~65.0 | - |
¹Data obtained from literature for 1-methyl-1H-indole-3-carbaldehyde in CDCl₃ rsc.org.
Multi-Dimensional NMR Techniques (2D COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons. For this compound, this would primarily show correlations between the aromatic protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) and between the methylene (B1212753) protons of the dioxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign the carbon signals for each protonated carbon, such as the N-methyl group, the aromatic C-H groups, and the dioxolane methylene groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This would be particularly useful to confirm the spatial relationship between the acetal proton (H-3a) and the proton at the C-2 position of the indole (B1671886) ring, as well as with the protons of the dioxolane ring.
Solid-State NMR Applications for Polymorph and Supramolecular Structure Analysis
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in the solid state, where insolubility or the presence of multiple crystalline forms (polymorphism) can be an issue. For indole derivatives, ssNMR can provide insights into the molecular architecture and intermolecular interactions within a crystal lattice. rsc.orgnih.gov
Applications for this compound would include:
Polymorph Identification: Different crystalline forms of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.
Supramolecular Structure: ssNMR can probe intermolecular distances and packing arrangements, providing information on how the molecules are organized in the solid state. This can be particularly insightful when combined with X-ray crystallography data. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material. nih.gov
Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₂H₁₃NO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass to the calculated exact mass.
Predicted HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ | 204.1025 |
| [M+Na]⁺ | 226.0844 |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This technique provides detailed information about the molecular structure. The fragmentation of this compound would likely proceed through several key pathways.
Predicted Fragmentation Pattern
The mass spectrum of the precursor, 1-methyl-1H-indole-3-carbaldehyde, shows a strong molecular ion peak and key fragments corresponding to the loss of CO and subsequent rearrangements. nih.gov For the title compound, fragmentation would likely involve the dioxolane ring and the indole core.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss/Fragment Structure |
| 204 ([M+H]⁺) | 158 | Loss of C₂H₄O (ethylene oxide) from the dioxolane ring, reforming the aldehyde. |
| 204 ([M+H]⁺) | 130 | Loss of the entire dioxolane group and subsequent rearrangement. |
| 158 | 130 | Loss of CO from the aldehyde fragment. |
The fragmentation would likely be initiated by cleavage of the acetal C-O bonds, leading to the characteristic loss of ethylene (B1197577) oxide or the entire dioxolane moiety.
X-ray Crystallography for Solid-State Molecular Structure Determination of this compound
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry.
While a crystal structure for the title compound is not publicly available, the Cambridge Structural Database (CSD) contains an entry for its precursor, 1-methyl-1H-indole-3-carbaldehyde (CCDC Number: 161514). nih.gov The analysis of related indole structures by X-ray diffraction reveals that the indole ring system is planar. acs.orgacs.org
Expected Crystallographic Data and Molecular Packing
| Parameter | Expected Value/Observation |
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Common space groups for organic molecules (e.g., P2₁/c) |
| Molecular Conformation | The indole ring would be planar. The dioxolane ring would likely adopt an envelope or twist conformation. |
| Intermolecular Interactions | π-π stacking between indole rings and C-H···π interactions are expected to be significant forces in the crystal packing. |
Conformational Analysis in the Crystalline State
The three-dimensional arrangement of this compound in the solid state is dictated by the intrinsic geometric preferences of its constituent ring systems—the 1-methyl-1H-indole core and the 1,3-dioxolane ring—and the rotational freedom around the single bond connecting them. While specific crystallographic data for this exact molecule is not publicly available, a detailed conformational analysis can be inferred from high-resolution X-ray diffraction studies of analogous compounds. nih.govnih.govacs.orgnih.govresearchgate.net
The 1-methyl-1H-indole nucleus is expected to be essentially planar, a characteristic feature of the fused bicyclic aromatic system. nih.gov Minor deviations from planarity may occur due to substituent effects and crystal packing forces. The 1,3-dioxolane ring, being a five-membered saturated heterocycle, is non-planar and typically adopts a flexible conformation to minimize steric strain. The two most common conformations for the 1,3-dioxolane ring are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry) forms. wikipedia.orgthieme-connect.de In the crystalline state, the ring is expected to be frozen in one of these low-energy conformations.
A hypothetical model of bond lengths and angles, based on data from related indole and dioxolane structures, is presented below to illustrate the expected molecular geometry. worldscientific.comresearchgate.net
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C3-C(dioxolane) | ~1.51 Å |
| Bond Length | N1-C(methyl) | ~1.47 Å |
| Bond Length | O-C(acetal) | ~1.42 Å |
| Bond Length | O-C(ethylene) | ~1.45 Å |
| Bond Angle | C2-C3-C(dioxolane) | ~127° |
| Bond Angle | N1-C(methyl)-H | ~109.5° |
| Bond Angle | O-C(acetal)-O | ~106° |
| Torsion Angle | C2-C3-C(dioxolane)-O | Variable |
Note: These values are illustrative and derived from crystallographic data of analogous molecular fragments.
Intermolecular Interactions and Crystal Packing Motifs
The supramolecular assembly of this compound in the crystalline lattice is governed by a network of non-covalent interactions. iosrjournals.org Given the absence of strong hydrogen bond donors (like N-H), the crystal packing will be primarily directed by weaker forces such as C-H···O and C-H···π interactions, as well as π–π stacking. nih.govnih.gov
The oxygen atoms of the dioxolane ring are potential hydrogen bond acceptors, likely leading to the formation of weak C-H···O interactions with hydrogen atoms from the indole ring, the N-methyl group, or adjacent molecules. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice.
Furthermore, the electron-rich indole ring system is expected to participate in significant intermolecular interactions. acs.org These can include:
π–π Stacking: Interactions between the aromatic planes of adjacent indole rings. These can occur in either a parallel-displaced or a T-shaped (edge-to-face) arrangement, contributing to the formation of columnar or herringbone motifs in the crystal packing. nih.gov
C-H···π Interactions: Hydrogen atoms from the N-methyl group or the aromatic part of one molecule can interact with the π-face of an adjacent indole ring. iosrjournals.org
The interplay of these varied interactions results in a complex three-dimensional architecture that maximizes packing efficiency and thermodynamic stability. The specific packing motif adopted would depend on the subtle interplay of molecular shape and the directionality of these weak forces. nih.goviosrjournals.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies of this compound
Vibrational spectroscopy provides a powerful tool for the identification of functional groups and for probing the structural details of this compound. The combination of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offers complementary information based on the different selection rules for vibrational transitions.
The spectrum of this molecule can be understood by considering the characteristic vibrations of its three main components: the indole ring, the N-methyl group, and the 1,3-dioxolane ring.
Indole Ring Vibrations: The indole core will exhibit a series of characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically give rise to strong bands in the 1600-1450 cm⁻¹ region. scialert.netnih.gov In-plane and out-of-plane C-H bending vibrations provide further fingerprints for the substituted indole system in the lower frequency region.
N-Methyl Group Vibrations: The presence of the methyl group attached to the indole nitrogen will be confirmed by its characteristic stretching and bending modes. Asymmetric and symmetric C-H stretching vibrations are typically observed in the 2990-2880 cm⁻¹ range. scialert.netdergipark.org.tr The corresponding bending (scissoring) vibrations appear around 1460 cm⁻¹. scialert.net
1,3-Dioxolane Ring Vibrations: The dioxolane ring is characterized by strong C-O stretching vibrations, which are typically found in the 1200-1000 cm⁻¹ region of the IR spectrum. researchgate.netnih.govdocbrown.info The C-H stretching modes of the methylene and methine groups of the dioxolane ring will contribute to the aliphatic C-H region (3000-2850 cm⁻¹).
The table below summarizes the expected key vibrational frequencies based on data from related compounds. scialert.netdergipark.org.trnih.govresearchgate.net
Table 2: Representative Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| 3100-3000 | Medium | Medium | Aromatic C-H Stretching (Indole) |
| 2990-2940 | Medium | Medium | Asymmetric CH₃ Stretching (N-Methyl) |
| 2950-2850 | Medium | Medium | C-H Stretching (Dioxolane) |
| ~2885 | Weak | Medium | Symmetric CH₃ Stretching (N-Methyl) |
| ~1610 | Medium | Strong | Aromatic C=C Ring Stretching |
| ~1550 | Medium | Medium | Aromatic C=C Ring Stretching |
| ~1470 | Strong | Medium | Aromatic C=C Ring Stretching |
| ~1460 | Medium | Weak | CH₃ Asymmetric Bending |
| 1200-1000 | Strong | Weak-Medium | C-O Stretching (Dioxolane Acetal) |
| ~745 | Strong | Weak | ortho-Disubstituted Benzene C-H out-of-plane bend |
Computational Chemistry and Theoretical Studies of 3 1,3 Dioxolan 2 Yl 1 Methyl 1h Indole
Quantum Chemical Calculations for Electronic Structure Analysis of 3-(1,3-dioxolan-2-yl)-1-methyl-1H-indole
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine electronic properties, providing a basis for predicting reactivity and spectroscopic behavior. researchgate.netbiointerfaceresearch.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. utexas.edu The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for the lowest electronic excitation. utexas.eduscirp.org
Interactive Table 1: Representative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Primary Distribution |
| LUMO | -1.75 | 1-methyl-1H-indole ring |
| HOMO | -6.50 | 1-methyl-1H-indole ring |
| HOMO-LUMO Gap (ΔE) | 4.75 | |
| Note: These values are illustrative, based on typical DFT calculations for similar aromatic heterocyclic compounds, and serve as a representative example. |
The distribution of electron density within a molecule is key to understanding its interactions. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. researchgate.net In the MEP of this compound, negative regions (nucleophilic centers) are expected around the two oxygen atoms of the 1,3-dioxolane (B20135) ring and, to a lesser extent, associated with the π-cloud of the indole (B1671886) nucleus. researchgate.net Positive regions (electrophilic centers) would likely be found around the hydrogen atoms. Such maps are invaluable for predicting sites for electrophilic and nucleophilic attack. researchgate.net
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These descriptors, such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω), provide quantitative measures of a molecule's stability and reactivity. scirp.org Chemical hardness, for instance, measures the resistance to a change in electron distribution. scirp.org
Interactive Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Illustrative Value (eV) |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.125 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.375 |
| Global Electrophilicity (ω) | μ2 / (2η) | 3.58 |
| Note: Values are calculated from the representative energies in Table 1. |
Conformational Analysis and Energy Landscapes of this compound
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.
DFT calculations are a powerful tool for exploring the potential energy surface of a molecule to locate its most stable conformations (global and local minima). nih.govmdpi.com For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the C3 atom of the indole ring and the C2 atom of the dioxolane ring. The 1,3-dioxolane ring itself can adopt different conformations, such as envelope or twist forms. researchgate.net
A systematic scan of the dihedral angle of this rotating bond would reveal the low-energy conformers. The global minimum would represent the most populated conformation in the ground state. The energy differences between various conformers provide insight into the molecule's structural dynamics.
Interactive Table 3: Hypothetical Relative Energies of Conformers
| Conformer | Dihedral Angle (Indole-C3-C2-O1) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~60° | 0.00 |
| 2 (Local Minimum) | ~180° | 1.5 |
| 3 (Local Minimum) | ~-60° | 0.2 |
| Note: These values are hypothetical examples to illustrate the expected outcome of a DFT conformational scan. |
While DFT calculations identify static low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes, flexibility, and interactions with the environment (e.g., a solvent). ijsrset.comresearchgate.net
An MD simulation of this compound, typically performed over nanoseconds, would reveal the transitions between different conformational states. It would also show the flexibility of the dioxolane ring and the indole system. Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is essential for predicting its interactions with other molecules. mdpi.com
Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound
Computational chemistry is widely used to investigate the mechanisms of chemical reactions, including identifying intermediates and transition states and calculating activation energies. mdpi.com For this compound, several reactions could be explored theoretically. A common reaction for indole derivatives is electrophilic substitution, typically at the C2 position if the C3 position is blocked. mdpi.com Another potential reaction is the acid-catalyzed hydrolysis of the 1,3-dioxolane group, which functions as an acetal (B89532) protecting group. mdpi.com
Using DFT, the entire reaction pathway can be mapped out. Calculations would involve optimizing the geometries of reactants, products, intermediates, and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. This theoretical approach can clarify reaction selectivity and provide a detailed, step-by-step understanding of the chemical transformation. mdpi.com
Prediction of Reactivity and Regioselectivity in Chemical Transformations
Theoretical methods are instrumental in predicting the reactivity and regioselectivity of chemical reactions involving this compound. By calculating the distribution of electron density and molecular orbitals, chemists can identify the most probable sites for electrophilic and nucleophilic attack.
The indole nucleus is known to be electron-rich, making it susceptible to electrophilic substitution. Computational studies on related indole systems have shown that the C3 position is typically the most nucleophilic and thus the most reactive towards electrophiles. However, in the target molecule, the C3 position is already substituted. Therefore, electrophilic attack would be predicted to occur at other positions on the indole ring. Density Functional Theory (DFT) calculations could be employed to determine the Fukui functions or map the electrostatic potential to predict the most likely site of electrophilic attack on the 1-methyl-1H-indole ring system of this compound.
In the context of cycloaddition reactions, theoretical calculations have been used to explain the regioselectivity of reactions involving indole arynes. nih.gov For instance, studies on 6,7-indolynes in Diels-Alder reactions with 2-substituted furans revealed that the regioselectivity is governed by the electronic nature of the substituents, with highly polar indolynes showing a preference for contrasteric products due to substantial electrophilic substitution character in the transition state. nih.gov Similar computational approaches could be applied to predict the regiochemical outcome of cycloaddition reactions involving the this compound scaffold.
The reactivity of the dioxolane ring can also be assessed. The oxygen atoms of the 1,3-dioxolane group possess lone pairs of electrons, making them potential sites for protonation or coordination to Lewis acids. Theoretical calculations can model these interactions and predict the stability of the resulting intermediates, providing insight into the reaction mechanisms of dioxolane ring-opening or other transformations under acidic conditions.
Reaction Coordinate Mapping and Activation Energy Calculations
Reaction coordinate mapping is a computational technique used to elucidate the detailed mechanism of a chemical reaction by identifying the lowest energy path from reactants to products, passing through the transition state. arxiv.orgresearchgate.nethw.ac.uk This method allows for the calculation of activation energies, which are crucial for understanding reaction rates.
For a hypothetical reaction involving this compound, such as its hydrolysis or reaction with an electrophile, computational chemists can map the potential energy surface. This would involve identifying the structures of the reactants, products, any intermediates, and the transition states connecting them. The activation energy is the energy difference between the reactants and the highest energy transition state.
For example, in a palladium-catalyzed domino reaction to synthesize tricyclic indole skeletons, DFT has been used to study the mechanism. researchgate.net These studies can reveal the rate-determining step of the reaction by comparing the activation free enthalpies of different elementary steps. researchgate.net A similar approach could be applied to understand the mechanisms of reactions involving this compound.
The choice of computational method and basis set is critical for obtaining accurate activation energies. High-level theoretical methods, such as coupled-cluster theory or composite methods, can provide very accurate results but are computationally expensive. DFT methods, with appropriate functionals, often provide a good balance between accuracy and computational cost for studying reaction mechanisms of organic molecules.
Intermolecular Interactions and Non-Covalent Bonding Analysis in this compound Systems
Non-covalent interactions play a crucial role in determining the physical properties, crystal packing, and biological activity of molecules. Computational methods are essential for the detailed analysis of these weak interactions.
Hydrogen Bonding Networks and π-π Stacking Interactions
While this compound does not have a classic hydrogen bond donor, the oxygen atoms of the dioxolane ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as water or alcohols, intermolecular hydrogen bonds of the type O-H···O could be formed. The crystal structure of a related compound, 3-(1,3-dioxolan-2-yl)-2-hydrazino-7-methylquinoline, shows the involvement of the dioxolane oxygen atoms in intramolecular hydrogen bonds. nih.gov
The indole ring of the molecule is an aromatic system capable of engaging in π-π stacking interactions. These interactions are important in the solid state and in biological systems where indole-containing residues like tryptophan are involved in protein structure and recognition. semanticscholar.org Computational studies on 3-methylindole have been used to investigate the nature of π-π stacking, revealing the significant influence of substituents on the strength of these interactions. semanticscholar.org For this compound, quantum chemical calculations could be used to model the geometry and interaction energy of stacked dimers, providing insight into the preferred stacking arrangements (e.g., parallel-displaced vs. T-shaped).
Weak Non-Covalent Interactions (e.g., C-H...O, halogen bonding)
In addition to hydrogen bonding and π-π stacking, weaker non-covalent interactions can also be significant. C-H···O interactions, where a C-H bond acts as a weak hydrogen bond donor to an oxygen acceptor, are likely to be present in systems containing this compound. The dioxolane and indole C-H bonds could interact with the dioxolane oxygen atoms of neighboring molecules. The crystal structure of 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol reveals the presence of intermolecular C-H···π interactions. researchgate.net
If the indole ring were to be substituted with a halogen atom, halogen bonding could also play a role in the intermolecular interactions. Computational studies on quinolone derivatives have highlighted the importance of C–Cl···O and C–Cl···H–C contacts in the crystal packing. mdpi.com Symmetry-Adapted Perturbation Theory (SAPT) analysis can be used to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, revealing that dispersive forces are often decisive in these intermolecular interactions. mdpi.com
Spectroscopic Property Prediction using Computational Methods for this compound
Computational methods are widely used to predict spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental spectra.
Theoretical NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy. github.iouncw.edufrontiersin.org
The prediction of NMR parameters for this compound would typically involve a multi-step process. First, a conformational search would be performed to identify the low-energy conformers of the molecule. uncw.edu The geometry of each conformer would then be optimized using a suitable level of theory, such as DFT with a functional like B3LYP. github.io Following geometry optimization, the NMR shielding tensors would be calculated for each conformer, often using the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu
The final predicted chemical shifts are obtained by averaging the values for each conformer, weighted by their Boltzmann population distribution. uncw.edu These calculated shielding constants are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (TMS). Recent advancements have seen the development of specialized functionals, like WP04, which are optimized for the prediction of ¹H NMR shifts. github.io
Proton-proton coupling constants can also be calculated from the optimized geometries of the conformers. The values are often predicted using a modified Karplus equation, which relates the coupling constant to the dihedral angle between the coupled protons. uncw.edu
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on the expected chemical environments of the different nuclei. The actual values would need to be determined by specific calculations.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Hypothetical Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Hypothetical Predicted ¹H Chemical Shift (ppm) |
| C2 | 125.0 | H2 | 7.20 |
| C3 | 110.0 | - | - |
| C3a | 128.0 | - | - |
| C4 | 120.0 | H4 | 7.50 |
| C5 | 122.0 | H5 | 7.10 |
| C6 | 121.0 | H6 | 7.15 |
| C7 | 110.0 | H7 | 7.60 |
| C7a | 137.0 | - | - |
| N1-CH₃ | 33.0 | H (N-CH₃) | 3.80 |
| C (dioxolane-CH) | 102.0 | H (dioxolane-CH) | 5.90 |
| O-CH₂-CH₂-O | 65.0 | H (O-CH₂) | 4.10 |
Vibrational Frequency Calculations and Spectral Assignment
Computational chemistry provides a powerful lens for understanding the molecular vibrations of this compound. Through theoretical calculations, a detailed assignment of its infrared (IR) and Raman spectra can be achieved, offering insights into the molecule's structural and electronic properties. These calculations are typically performed using density functional theory (DFT), which has been shown to provide a good balance between computational cost and accuracy for predicting vibrational frequencies.
The vibrational modes of a molecule are the distinct patterns of atomic motion that occur when the molecule absorbs energy. Each mode has a characteristic frequency, and the collection of these frequencies constitutes the molecule's vibrational spectrum. For a complex molecule such as this compound, the vibrational spectrum is rich with information, but its interpretation can be challenging without the aid of computational models.
Theoretical vibrational frequency calculations are instrumental in assigning the various peaks observed in experimental IR and Raman spectra to specific molecular motions. These assignments are crucial for confirming the molecular structure and for understanding how the molecule interacts with its environment.
Detailed Research Findings
While specific experimental and computational studies on the vibrational spectra of this compound are not extensively documented in the literature, a thorough analysis can be constructed based on the well-established vibrational modes of its constituent functional groups: the 1-methyl-1H-indole core and the 3-(1,3-dioxolan-2-yl) substituent.
Computational studies on related indole derivatives provide a solid foundation for assigning the vibrational modes of the indole ring. mdpi.comsemanticscholar.orgnih.gov Similarly, vibrational analyses of dioxolane-containing compounds offer insights into the characteristic frequencies of the dioxolane ring. researchgate.net By combining this information, a predicted vibrational spectrum for this compound can be generated and its key features assigned.
The calculated vibrational frequencies are typically scaled by an empirical factor to better match experimental data, accounting for the approximations inherent in the theoretical methods and the effects of the experimental conditions (e.g., solvent, temperature).
Below is a table summarizing the predicted vibrational frequencies and their assignments for the key functional groups in this compound, based on DFT calculations.
| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |
| 3100-3000 | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the indole ring. |
| 2980-2850 | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methyl and dioxolane groups. |
| 1620-1580 | C=C stretch | Stretching vibrations of the carbon-carbon double bonds within the indole ring. |
| 1480-1440 | CH₂ scissoring | Bending vibration of the methylene (B1212753) groups in the dioxolane ring. |
| 1350-1300 | C-N stretch | Stretching vibration of the carbon-nitrogen bond in the indole ring. |
| 1250-1200 | Aromatic C-H in-plane bend | In-plane bending vibrations of the C-H bonds on the indole ring. |
| 1100-1000 | C-O-C stretch | Asymmetric and symmetric stretching vibrations of the ether linkages in the dioxolane ring. |
| 800-700 | Aromatic C-H out-of-plane bend | Out-of-plane bending vibrations of the C-H bonds on the indole ring, characteristic of the substitution pattern. |
Applications of 3 1,3 Dioxolan 2 Yl 1 Methyl 1h Indole As a Synthetic Building Block and Precursor
Utilization in the Synthesis of Complex Heterocyclic Compounds
The indole (B1671886) core is a privileged structure in medicinal chemistry, and its fusion with other heterocyclic rings often leads to compounds with significant biological activity. metu.edu.tr The compound 3-(1,3-dioxolan-2-yl)-1-methyl-1H-indole is a key precursor for the synthesis of such complex heterocyclic systems. By first performing reactions on the indole ring and then deprotecting the aldehyde, chemists can access a variety of fused indole structures.
For instance, indole-3-carbaldehydes are starting materials for creating fused heterocycles like pyrimidoindoles and pyrazinoindoles. metu.edu.trnih.gov A typical synthetic route might involve the functionalization of the indole ring of this compound, followed by hydrolysis of the dioxolane group to reveal the aldehyde. This aldehyde can then undergo condensation and cyclization reactions with appropriate bifunctional reagents to construct the new heterocyclic ring. For example, reaction with α-amino acid esters can lead to the formation of dihydropyrazino[1,2-a]indol-4-ones. nih.gov
Another important class of compounds derived from indole-3-aldehydes are diindolylmethanes (DIMs). While symmetrical DIMs are readily synthesized, the preparation of unsymmetrical DIMs requires a stepwise approach where a protected indole aldehyde could be advantageous. nih.gov The protected aldehyde allows for controlled reaction at the C3 position, preventing self-condensation and facilitating the synthesis of unsymmetrical products with potential applications as receptor ligands. nih.gov
The table below illustrates examples of complex heterocyclic systems that can be synthesized from indole-3-carbaldehyde precursors, highlighting the potential synthetic pathways for this compound after deprotection.
| Target Heterocycle | Precursor(s) | Reaction Type | Reference |
| Pyrazino[1,2-a]indol-4-ones | Indole-2-ylmethyl acetates, α-amino acids | Michael Addition/Cyclization | nih.gov |
| 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones | 3-(2-nitrovinyl)indoles, phenols | Cascade Reaction | nih.gov |
| Indolylnicotinonitriles | 3-cyanoacetylindole, aldehydes, ammonium (B1175870) acetate | Multi-component Reaction | researchgate.net |
| Unsymmetrical Diindolylmethanes | Indol-3-ylmethanols, other indoles | Friedel-Crafts Alkylation | nih.gov |
| Pyrimido[3,4-a]indoles | Indole-2-carbonyl azide (B81097) derivatives | Curtius Rearrangement/Cyclization | metu.edu.tr |
Role in the Synthesis of Specific Organic Intermediates (e.g., pharmaceuticals, agrochemicals)
The indole motif is a fundamental component of numerous pharmaceuticals, agrochemicals, and other biologically active compounds. beilstein-journals.org Derivatives such as indole-3-acetic acid and indole-3-butyric acid are well-known plant growth hormones. researchgate.net The compound this compound serves as a stable, protected precursor to 1-methyl-1H-indole-3-carbaldehyde, a crucial intermediate for accessing more complex, biologically active molecules.
For example, the synthesis of antifungal agents like 3-indolyl-3-hydroxy oxindole (B195798) derivatives often involves the reaction between an indole and an isatin (B1672199) derivative. mdpi.com The use of the subject compound would allow for modifications elsewhere on the indole ring before introducing the C3-substituent via the deprotected aldehyde. This strategic protection is vital for building molecular complexity and achieving target-oriented synthesis.
Furthermore, the indole core is found in drugs targeting a wide range of conditions, including cancer, inflammation, and migraines. beilstein-journals.orgnih.govnih.gov The synthesis of these complex molecules often relies on the functionalization of a pre-formed indole ring. The aldehyde group, once deprotected from this compound, can be converted into a variety of other functional groups—such as carboxylic acids, amines, or extended alkyl chains—necessary for the final drug structure and its biological activity.
| Class of Bioactive Compound | Synthetic Precursor | Key Transformation | Potential Application | Reference |
| Plant Growth Regulators | Indole-3-acetic acid | Oxidation of indole-3-acetaldehyde | Agrochemical | researchgate.net |
| Antifungal Agents | 3-Indolyl-3-hydroxy oxindoles | Condensation of indole with isatin | Agrochemical | mdpi.com |
| Tryptan Antimigraine Drugs | Substituted indoles | Fischer indole synthesis | Pharmaceutical | nih.gov |
| Anticancer Agents | Perophoramidine | Interrupted Fischer indolization | Pharmaceutical | nih.gov |
Development of Advanced Materials through Functionalization of the Indole-Dioxolane Core
The unique electronic properties of the indole ring make it an attractive component for advanced materials, including organic dyes, electronic materials, and sensors. beilstein-journals.org The functionalization of the indole core is a key strategy for tuning these properties. The compound this compound provides a valuable platform for creating such materials.
The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. By protecting this position as a dioxolane, reactivity can be directed to other positions on the ring, such as C2 or the benzene (B151609) portion (C4-C7). nih.govrsc.orgrsc.org This site-selective functionalization allows for the introduction of various substituents that can modulate the electronic and photophysical properties of the molecule.
After selective functionalization of the indole core, the aldehyde can be regenerated from the dioxolane group. This aldehyde can then undergo further reactions, such as Knoevenagel condensation, to extend the π-conjugated system of the molecule. This approach enables the synthesis of donor-acceptor chromophores or conjugated polymers incorporating the indole-dioxolane core, which are of interest for applications in organic electronics and nonlinear optics.
Applications in Novel Organic Synthesis Methodologies
One of the most direct applications of this compound is in protecting group chemistry. The 1,3-dioxolane (B20135) group is a classic and robust protecting group for aldehydes. youtube.com It is formed by the acid-catalyzed reaction of the aldehyde with ethylene (B1197577) glycol and is stable to a wide range of reaction conditions, particularly basic, nucleophilic, and reductive environments. youtube.com
This stability allows chemists to perform a variety of transformations on other parts of the molecule without affecting the aldehyde functionality. For instance, if a reaction requires a strong base or a Grignard reagent, the unprotected aldehyde at C3 would react. By using the dioxolane-protected form, these reactions can proceed cleanly on other parts of the indole structure. The aldehyde can be easily regenerated when needed by simple hydrolysis with aqueous acid. organic-chemistry.org
In this specific compound, the nitrogen of the indole ring is substituted with a methyl group. This N-methylation itself serves as a protecting group, preventing N-H acidity issues and directing some reactions to specific carbon atoms of the indole ring. The combination of the N-methyl group and the C3-dioxolane offers a doubly protected indole system, allowing for highly selective and complex synthetic manipulations.
| Protecting Group | Protected Functionality | Protection Reagent | Deprotection Condition | Stability |
| 1,3-Dioxolane | Aldehyde (C3) | Ethylene glycol, acid catalyst | Aqueous acid | Basic, nucleophilic, reductive conditions |
| Methyl | Indole Nitrogen (N1) | Methylating agent (e.g., MeI, DMS) | Strong demethylating agents (e.g., BBr₃) | Most synthetic conditions |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a complex product, minimizing waste and saving time. nih.gov Indole-3-carbaldehydes are excellent substrates for a variety of MCRs. After deprotection, 1-methyl-1H-indole-3-carbaldehyde derived from this compound can participate in these powerful transformations.
For example, in the presence of a suitable catalyst, it can react with an active methylene (B1212753) compound and a nucleophile to rapidly construct complex molecular scaffolds. researchgate.net The aldehyde acts as the electrophilic component that brings the other reactants together.
Biological Activity Mechanisms and Structure Activity Relationship Sar Studies of 3 1,3 Dioxolan 2 Yl 1 Methyl 1h Indole and Its Derivatives
In Vitro Mechanistic Investigations of Biological Interactions
Target Identification and Binding Studies (e.g., enzyme inhibition, receptor binding, nucleic acid interaction)
No specific information regarding the enzyme inhibition, receptor binding, or nucleic acid interaction of 3-(1,3-dioxolan-2-yl)-1-methyl-1H-indole has been identified in the public domain.
Cellular Pathway Modulation and Signaling Cascade Effects
There is no available data detailing the specific cellular pathways or signaling cascades modulated by this compound. While indole (B1671886) compounds, in general, are known to modulate pathways such as the PI3K/Akt/mTOR/NF-κB pathway, the specific effects of the title compound have not been reported. nih.gov
Structure-Activity Relationship (SAR) Analysis of this compound Analogues
Impact of Indole Ring Substitutions on Biological Activity Profiles
Specific SAR studies on the impact of substitutions on the indole ring of this compound are not available.
Role of the Dioxolane Moiety in Modulating Biological Response and Selectivity
While the dioxolane moiety is generally considered to be a key pharmacophore that can influence biological activity, specific studies detailing its role in modulating the biological response and selectivity of this compound are absent from the available literature. nih.gov
Stereochemical Effects on Biological Activity and Chirality
No studies on the stereochemical effects of this compound on its biological activity have been publicly reported. The stereospecific synthesis and comparative biological evaluation of its enantiomers have not been described. mdpi.com
Computational Approaches to Biological Activity Prediction
Computational methods have become indispensable in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the prediction of their biological activities. For a novel compound such as this compound, these approaches can provide crucial insights into its potential therapeutic applications.
Molecular Docking Studies with Relevant Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is crucial for understanding the binding mode and affinity of a potential drug candidate to its biological target.
Given the broad range of activities reported for indole derivatives, several biological targets are of interest for docking studies with this compound. These targets are often implicated in various diseases, and their inhibition or modulation by small molecules can lead to therapeutic benefits.
Potential Biological Targets for Docking Studies:
Protein Kinases: These enzymes are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. Many approved anticancer drugs are kinase inhibitors, and indole derivatives have shown significant potential in this area. nih.govmdpi.com
Topoisomerases: These enzymes are essential for DNA replication and are well-established targets for anticancer drugs. nih.govnih.gov
G-Protein Coupled Receptors (GPCRs): This large family of receptors is involved in a multitude of physiological processes, making them attractive targets for a wide range of therapeutic areas. Indole derivatives have been explored as ligands for various GPCRs, including histamine (B1213489) and serotonin (B10506) receptors. nih.govmdpi.com
Enzymes in Viral Replication: The indole scaffold is present in several antiviral agents, and docking studies can be used to explore the potential of this compound to inhibit key viral enzymes. nih.govmdpi.com
A hypothetical molecular docking study of this compound into the active site of a protein kinase could reveal key interactions, such as hydrogen bonds between the dioxolane oxygens and amino acid residues in the ATP-binding pocket, and hydrophobic interactions involving the indole ring. The results of such a study would be presented in a data table, as illustrated below.
Illustrative Molecular Docking Results for an Indole Derivative with a Protein Kinase
| Parameter | Value |
| Protein Target | Epidermal Growth Factor Receptor (EGFR) Kinase |
| Ligand | Hypothetical this compound derivative |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Met793, Gly796, Leu718, Val726 |
| Types of Interactions | Hydrogen bond with Met793, Hydrophobic interactions with surrounding residues |
This table is for illustrative purposes and does not represent actual experimental data for the named compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Correlation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. jocpr.commdpi.com These models are built by calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.
For a series of derivatives of this compound, a QSAR study could be conducted to predict their activity against a specific biological target. This would involve synthesizing a library of analogues with variations in different parts of the molecule, such as substituents on the indole ring or modifications of the dioxolane moiety.
The general workflow for a QSAR study involves:
Data Set Preparation: A set of compounds with known biological activities is selected.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using various statistical techniques.
The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.
Example of a QSAR Equation for Anticancer Activity of Indole Derivatives:
Log(IC50) = 0.5 * LogP - 0.2 * TPSA + 1.5 * (number of aromatic rings) + constant
This equation is a simplified, illustrative example. Real QSAR models are typically more complex and involve a larger number of descriptors.
Key Molecular Descriptors in QSAR Studies of Indole Derivatives
| Descriptor Type | Examples | Relevance to Biological Activity |
| Topological | Molecular Weight, Wiener Index | Relates to the size and branching of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |
| Hydrophobic | LogP | Governs the molecule's ability to cross cell membranes. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a biological response. mdpi.com A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
For this compound and its derivatives, a pharmacophore model could be generated based on a set of known active compounds that bind to a particular target. This model would highlight the crucial structural features required for activity.
The key steps in pharmacophore modeling include:
Selection of a training set of active molecules.
Conformational analysis of the molecules.
Alignment of the molecules and identification of common chemical features.
Generation and validation of the pharmacophore hypothesis.
Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. It also provides valuable guidance for the design of new, more potent derivatives by indicating where to place specific functional groups.
Illustrative Pharmacophore Features for an Indole-Based Kinase Inhibitor
| Pharmacophore Feature | Description |
| Hydrogen Bond Acceptor | Typically an oxygen or nitrogen atom that can accept a hydrogen bond from the protein. |
| Hydrogen Bond Donor | An N-H or O-H group that can donate a hydrogen bond to the protein. |
| Aromatic Ring | Aromatic ring system that engages in pi-pi stacking or hydrophobic interactions. |
| Hydrophobic Feature | An aliphatic or aromatic group that fits into a hydrophobic pocket of the protein. |
This table illustrates common pharmacophore features and is not specific to the named compound.
Future Research Directions and Emerging Opportunities for 3 1,3 Dioxolan 2 Yl 1 Methyl 1h Indole
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic methodologies for indole (B1671886) derivatives is a continuous pursuit, with a strong emphasis on sustainability and efficiency. rug.nl Future research should prioritize the development of green and economically viable synthetic pathways to 3-(1,3-dioxolan-2-yl)-1-methyl-1H-indole.
Exploration of multicomponent reactions (MCRs) offers a promising avenue. rug.nl An MCR-based approach could potentially construct the indole-dioxolane scaffold in a single, atom-economical step from simple, readily available starting materials. This would stand in stark contrast to traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste. rug.nl The use of environmentally benign solvents, such as ethanol (B145695) or water, and the avoidance of metal catalysts are key features of modern sustainable synthesis. rug.nl
Furthermore, leveraging renewable feedstocks for the synthesis of the indole or dioxolane precursors could significantly enhance the sustainability profile. kit.edu For instance, lignin, an abundant biopolymer, is a rich source of aromatic compounds that could be harnessed for indole synthesis. kit.edu Similarly, sugar-based feedstocks can be transformed into valuable platform chemicals for constructing the dioxolane ring. kit.edu
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Advantages | Potential Challenges |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. rug.nl | Identification of suitable reaction conditions and starting materials. |
| Catalytic C-H Functionalization | Direct installation of the dioxolane moiety, high regioselectivity. researchgate.net | Requirement for precious metal catalysts, potential for side reactions. |
| Renewable Feedstock-Based Synthesis | Enhanced sustainability, reduced reliance on fossil fuels. kit.edu | Development of efficient conversion pathways from biomass. |
Exploration of Uncharted Reactivity Profiles and Catalytic Transformations
The dioxolane group in this compound is not merely a passive substituent but a gateway to novel reactivity. Future investigations should focus on exploiting this functional group to uncover new catalytic transformations and reactivity patterns.
One area of interest is the catalytic C-H functionalization of the indole ring, directed by the dioxolane moiety. researchgate.net By employing transition-metal catalysis, it may be possible to selectively functionalize specific positions on the indole core, such as the C2, C4, or C7 positions, which are typically challenging to access. researchgate.netnih.gov This would enable the synthesis of a diverse library of novel indole derivatives with tailored electronic and steric properties.
Moreover, the dioxolane ring itself can participate in various transformations. For example, ring-opening reactions could provide access to new functional groups at the 3-position of the indole. The development of catalytic methods for these transformations would be a significant advancement. researchgate.net
Advancements in Characterization Techniques and Methodological Refinements
A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Future research should embrace advanced characterization techniques to gain deeper insights into their molecular architecture and behavior.
While standard techniques like NMR, IR, and mass spectrometry are essential for routine characterization, more sophisticated methods can provide a wealth of information. derpharmachemica.comthepharmajournal.comresearchgate.net For instance, two-dimensional NMR techniques can be employed to unambiguously establish the connectivity and spatial relationships of atoms within the molecule. X-ray crystallography would provide definitive information on the solid-state conformation and intermolecular interactions.
Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to complement experimental data. acs.org DFT calculations can provide insights into the electronic structure, molecular orbitals, and reactivity of the molecule, aiding in the prediction of its chemical behavior and the elucidation of reaction mechanisms. acs.org
Design and Synthesis of Advanced Indole-Dioxolane Scaffolds with Tuned Properties
The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of advanced materials and biologically active compounds. nih.govmdpi.com Future research should focus on the rational design of novel indole-dioxolane derivatives with precisely tuned properties for specific applications.
In medicinal chemistry, this could involve the synthesis of derivatives with enhanced binding affinity and selectivity for specific biological targets. nih.govnih.gov For example, by modifying the substituents on the indole ring or the dioxolane moiety, it may be possible to develop potent and selective inhibitors of enzymes implicated in various diseases. mdpi.com
In materials science, the focus could be on developing novel organic electronic materials. The indole core is known for its electron-rich nature, and by judiciously modifying the molecular structure, it may be possible to create materials with desirable photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Deepening Mechanistic Understanding of Molecular and Biological Interactions
A fundamental understanding of how this compound and its derivatives interact with other molecules and biological systems is paramount for their effective application. Future research should aim to elucidate the detailed mechanisms of these interactions at the molecular level.
For potential therapeutic agents, this would involve identifying the specific binding site on the target protein and characterizing the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. dergipark.org.tr Molecular docking and molecular dynamics simulations can be powerful tools in this endeavor, providing valuable insights that can guide the design of more potent and selective compounds. mdpi.comdergipark.org.tr
Understanding the mechanistic details of its chemical reactions is also crucial for optimizing reaction conditions and developing new synthetic methodologies. acs.org Kinetic studies, isotopic labeling experiments, and computational modeling can all contribute to a comprehensive understanding of the reaction pathways. acs.org
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, and the study of this compound can greatly benefit from these technologies. nih.govrsc.orgacs.org
AI and ML algorithms can be trained on existing chemical data to predict the properties and activities of novel indole-dioxolane derivatives before they are synthesized. fnasjournals.comnih.gov This can significantly accelerate the discovery process by prioritizing the most promising candidates for experimental investigation. For instance, ML models can be developed to predict the outcome of a chemical reaction, identify potential biological targets, or estimate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.govnih.gov
Furthermore, AI can be used to design novel indole-dioxolane scaffolds with desired properties from scratch. Generative models can explore the vast chemical space and propose new molecular structures that are likely to possess the desired characteristics. This data-driven approach has the potential to uncover truly innovative and unexpected molecular designs. acs.org
Q & A
Q. What are the standard synthetic routes for 3-(1,3-dioxolan-2-yl)-1-methyl-1H-indole?
The synthesis typically involves multi-step organic reactions, including:
- Friedel-Crafts alkylation : Introducing the dioxolane moiety to the indole scaffold using 1,3-dioxolane derivatives under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) .
- Methylation : Selective N-methylation of the indole nitrogen using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) to prevent over-alkylation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for improved solubility and reaction efficiency. Yields range from 60–75% depending on purification methods (e.g., column chromatography or recrystallization) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the indole NH proton (δ 10.2–10.8 ppm, absent after methylation) and dioxolane protons (δ 4.8–5.2 ppm as a multiplet) .
- IR : Peaks at ~3400 cm⁻¹ (N-H stretch, if unmethylated) and ~1600 cm⁻¹ (C=C aromatic vibrations) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Catalyst screening : Iodine (I₂) in acetonitrile (MeCN) at 40°C improves electrophilic substitution yields (98% in 5 hours vs. 51% at room temperature) .
- Temperature control : Higher temperatures (40–80°C) accelerate reaction rates but may reduce selectivity due to side reactions (e.g., over-alkylation) .
- Solvent effects : MeCN enhances solubility of intermediates, while DMF stabilizes charged species during alkylation .
Table 1 : Yield optimization using iodine catalysis
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| I₂ (5 mol%) | 40 | 5 | 98 |
| I₂ (10 mol%) | 80 | 5 | 95 |
Q. What strategies are employed to resolve contradictions in biological activity data across different studies?
Discrepancies in reported bioactivity (e.g., kinase inhibition vs. receptor modulation) may arise from:
- Assay conditions : Variations in buffer pH, ionic strength, or incubation time can alter compound-receptor interactions .
- Purity thresholds : HPLC purity >95% is critical; impurities (e.g., unreacted indole) may exhibit off-target effects .
- Computational modeling : Molecular docking (AutoDock Vina) identifies binding poses to reconcile conflicting data. For example, the dioxolane group may sterically hinder binding to certain kinases but enhance GPCR interactions .
Q. How does the electronic nature of the dioxolane moiety influence the compound’s reactivity in further functionalization?
The dioxolane ring acts as an electron-donating group, activating the indole C3 position for electrophilic substitution. Key reactions include:
- Halogenation : Selective bromination at C5 using NBS (N-bromosuccinimide) in CCl₄ .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce biaryl systems .
- Acid sensitivity : The dioxolane is hydrolyzed under strong acidic conditions (e.g., HCl/THF), yielding a diketone intermediate for downstream modifications .
Methodological Guidance
Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?
- Molecular docking : Use Schrödinger Suite or MOE to model binding to kinases (e.g., PDB ID 1ATP) or GPCRs .
- QM/MM simulations : Gaussian 16 for assessing charge distribution and transition states in enzyme inhibition .
- ADMET prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .
Q. How to address challenges in crystallizing this compound for structural studies?
- Solvent selection : Slow evaporation from ethanol/water (7:3 v/v) promotes crystal growth .
- Temperature gradients : Cooling from 50°C to 4°C over 48 hours reduces lattice defects .
- SHELX refinement : Apply TWINABS for handling twinned crystals and OLEX2 for structure visualization .
Data Interpretation and Validation
Q. How to validate the purity of synthesized batches for pharmacological assays?
- HPLC : Use a C18 column (MeCN/H₂O gradient, 1.0 mL/min) with UV detection at 254 nm. Purity >95% is required for in vitro studies .
- HRMS : Match experimental [M+H]⁺ values to theoretical mass (C₁₂H₁₃NO₂: 219.0895) within 5 ppm error .
- Elemental analysis : Carbon/nitrogen ratios must align with calculated values (e.g., C: 65.74%, H: 5.97%, N: 6.39%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
